molecular formula C12H11N3O4 B7876341 N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine

Cat. No.: B7876341
M. Wt: 261.23 g/mol
InChI Key: SURORYPGWBKBNN-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine is a compound that features a 1,2,4-oxadiazole ring, a benzoyl group, and a glycine moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

2-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-14-11(15-19-7)8-2-4-9(5-3-8)12(18)13-6-10(16)17/h2-5H,6H2,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURORYPGWBKBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) to form the 1,2,4-oxadiazole ring . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, and the glycine moiety can be attached via peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Sodium dichloroisocyanurate (SDCI) can be used as an oxidizing agent.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine is unique due to the combination of the oxadiazole ring, benzoyl group, and glycine moiety. This combination imparts specific properties to the compound, making it suitable for a wide range of applications in different fields.

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